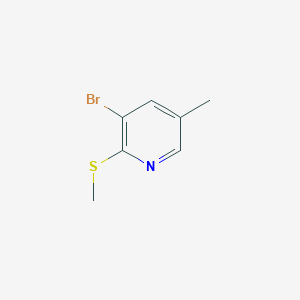

3-Bromo-5-methyl-2-(methylthio)pyridine

Description

Properties

IUPAC Name |

3-bromo-5-methyl-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPQVOGPRPPDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 3-Bromo-5-methyl-2-(methylthio)pyridine

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-5-methyl-2-(methylthio)pyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 3-Bromo-5-methyl-2-(methylthio)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While detailed literature on this specific molecule is sparse, this document synthesizes information from analogous structures and fundamental chemical principles to offer a predictive and practical overview. We will explore its spectroscopic characteristics, propose a viable synthetic pathway, and delve into the mechanistic details of its key reactions, including palladium-catalyzed cross-coupling and oxidation of the methylthio group. The guide is intended for scientists and researchers, providing both theoretical understanding and actionable protocols to leverage this versatile scaffold in complex molecule synthesis.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target binding affinity.

3-Bromo-5-methyl-2-(methylthio)pyridine (CAS No. 1289049-50-8) is a trifunctionalized pyridine that offers a powerful platform for molecular elaboration. Its structure incorporates three distinct points for chemical modification:

-

A Bromine Atom (C3): Serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

-

A Methylthio Group (C2): An electron-donating group that influences the ring's electronics. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, dramatically altering the electronic and steric profile of the molecule.

-

A Methyl Group (C5): A small, lipophilic group that can occupy hydrophobic pockets in protein targets and serves as a stable substituent that influences the overall electronics of the ring.

This guide will dissect the chemical behavior of this molecule, providing researchers with the insights needed to effectively utilize it in their synthetic campaigns.

Physicochemical and Spectroscopic Profile

Predicting the physical and spectroscopic properties of a molecule is essential for its synthesis, purification, and characterization. The data below are based on the known molecular structure and inferences from closely related analogs.

Physical and Chemical Properties

| Property | Value / Description | Source / Rationale |

| CAS Number | 1289049-50-8 | [2] |

| Molecular Formula | C₇H₈BrNS | - |

| Molecular Weight | 218.12 g/mol | - |

| Physical Form | Predicted to be a solid at room temperature. | Based on analog 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine, which is a solid. |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Low solubility in water. | General property of similar organic compounds. |

| Storage | Store in a cool, dry place, sealed from moisture and air. | Standard practice for organobromine and organosulfur compounds. |

Predicted Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following are predicted NMR and Mass Spectrometry characteristics.

Nuclear Magnetic Resonance (NMR): The electronic environment of the pyridine ring is influenced by the electron-donating methyl (-CH₃) and methylthio (-SCH₃) groups and the electron-withdrawing bromo (-Br) group.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H NMR | ~ 8.1 | Doublet (d) | H at C6 is deshielded by the adjacent nitrogen and influenced by the bromine. |

| ~ 7.6 | Doublet (d) | H at C4 is influenced by the adjacent bromine and methyl group. | |

| ~ 2.5 | Singlet (s) | Protons of the -SCH₃ group. | |

| ~ 2.3 | Singlet (s) | Protons of the ring -CH₃ group. | |

| ¹³C NMR | ~ 160 | - | C2, attached to both nitrogen and the electron-donating -SCH₃ group. |

| ~ 148 | - | C6, adjacent to nitrogen. | |

| ~ 140 | - | C4, deshielded proton. | |

| ~ 135 | - | C5, attached to the methyl group. | |

| ~ 115 | - | C3, attached to the bromine atom. | |

| ~ 18 | - | Carbon of the ring -CH₃ group. | |

| ~ 15 | - | Carbon of the -SCH₃ group. |

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Expected [M]⁺: m/z 217

-

Expected [M+2]⁺: m/z 219

-

Key Fragmentation: Loss of a methyl radical (-CH₃) from the methylthio group to give [M-15]⁺, or loss of the entire methylthio group.

Synthesis and Functionalization Strategy

A robust synthetic route is paramount for accessing this building block. A plausible retrosynthetic analysis suggests that the molecule can be constructed from more readily available pyridine precursors.

Proposed Synthetic Workflow

A logical approach involves the bromination of a pre-formed 5-methyl-2-(methylthio)pyridine intermediate. This strategy avoids potential complications with installing the methylthio group on a brominated ring, which might be susceptible to side reactions.

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-5-methyl-2-(methylthio)pyridine in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug is its solubility. Poor solubility can lead to inadequate absorption, diminished bioavailability, and inconsistent therapeutic outcomes, ultimately resulting in the failure of an otherwise potent compound.[1][2][3][4] This is particularly true for heterocyclic compounds such as 3-Bromo-5-methyl-2-(methylthio)pyridine, which are frequently employed as key intermediates in the synthesis of biologically active molecules.[5][6]

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid phase and the solution. This process can be conceptualized as two competing sets of intermolecular forces: the lattice energy of the solid (solute-solute interactions) and the solvation energy (solute-solvent and solvent-solvent interactions). For dissolution to occur, the energy released upon solvation must be sufficient to overcome the energy required to break the crystal lattice of the solute.

Several factors influence the solubility of a compound like 3-Bromo-5-methyl-2-(methylthio)pyridine:

-

"Like Dissolves Like": This adage remains a fundamental principle. The polarity of the solute and the solvent are paramount. As a substituted pyridine, 3-Bromo-5-methyl-2-(methylthio)pyridine possesses a degree of polarity due to the nitrogen atom in the ring and the bromo and methylthio substituents. Therefore, it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar ones.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) may exhibit enhanced solubility of this compound.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[7][8] This relationship is crucial for processes such as recrystallization and for determining the stability of a solution upon cooling.

Physicochemical Properties of 3-Bromo-5-methyl-2-(methylthio)pyridine

While extensive data is not available, we can infer some properties based on its structure and related compounds.

| Property | Value/Information | Source/Note |

| Molecular Formula | C7H7BrNS | - |

| Molecular Weight | 218.11 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on similar compounds |

| CAS Number | 1289049-50-8 | [9] |

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines the widely accepted "shake-flask" method, a reliable technique for determining equilibrium solubility.[4]

Materials and Equipment

-

3-Bromo-5-methyl-2-(methylthio)pyridine (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-5-methyl-2-(methylthio)pyridine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, though the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the solid at the bottom.

-

Filter the withdrawn sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of 3-Bromo-5-methyl-2-(methylthio)pyridine of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solutions with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 3-Bromo-5-methyl-2-(methylthio)pyridine in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 3-Bromo-5-methyl-2-(methylthio)pyridine.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise table. The following is a hypothetical example of how to structure this data.

Table 1: Hypothetical Solubility of 3-Bromo-5-methyl-2-(methylthio)pyridine at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 1.9 | < 0.1 | < 0.0005 |

| Toluene | 2.4 | 5.2 | 0.024 |

| Dichloromethane | 9.1 | 85.6 | 0.392 |

| Ethyl Acetate | 6.0 | 42.1 | 0.193 |

| Acetone | 21.0 | 150.3 | 0.689 |

| Ethanol | 24.6 | 98.7 | 0.452 |

| Methanol | 32.6 | 110.5 | 0.506 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Interpreting this data allows for informed decisions in process chemistry and formulation. For instance, a high solubility in a volatile solvent like dichloromethane would make it a good candidate for reaction media, while its solubility in less toxic solvents like ethanol or ethyl acetate would be relevant for purification via crystallization.

Implications for Drug Development

The solubility profile of an intermediate like 3-Bromo-5-methyl-2-(methylthio)pyridine has far-reaching consequences.

-

Process Chemistry: Understanding solubility is crucial for optimizing reaction conditions, choosing appropriate solvents for synthesis and purification, and maximizing yield. For example, selecting a solvent in which the product has high solubility at an elevated temperature but low solubility at room temperature is ideal for crystallization.

-

Formulation Development: While this compound is an intermediate, the principles of solubility are directly transferable to the final active pharmaceutical ingredient (API). A thorough understanding of how structural modifications affect solubility provides valuable insights for designing APIs with improved biopharmaceutical properties.[3][10]

-

Predictive Modeling: The experimental data generated can be used to build and refine in silico models that predict the solubility of related compounds, accelerating the drug discovery process.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. veranova.com [veranova.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. 1289049-50-8|3-Bromo-5-methyl-2-(methylthio)pyridine|BLD Pharm [bldpharm.com]

- 10. wisdomlib.org [wisdomlib.org]

synthesis pathways for 3-Bromo-5-methyl-2-(methylthio)pyridine overview

Executive Summary

3-Bromo-5-methyl-2-(methylthio)pyridine (CAS: 1289049-50-8) is a highly valued halogenated heterocyclic scaffold in medicinal chemistry.[1] Its structural utility lies in its orthogonal reactivity: the C3-bromide serves as a handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build core molecular architecture, while the C2-thiomethyl group acts as a masked thiol or a displaceable leaving group (upon oxidation to sulfone) for late-stage diversification.

This guide details the "Dibromo Displacement Route," a robust, high-yielding pathway validated for scalability and regioselectivity. Unlike direct bromination of thioethers—which risks sulfur oxidation—this pathway establishes the halogenation pattern first, ensuring high purity and safety.

Part 1: Retrosynthetic Analysis

The most logical disconnection relies on the differential electrophilicity of the pyridine ring positions. The C2 position (α to nitrogen) is highly activated toward nucleophilic aromatic substitution (

Strategic Disconnection:

-

C2-S Bond Formation: Disconnect the thiomethyl group to reveal 2,3-dibromo-5-methylpyridine . The C2-Br is significantly more labile than the C3-Br due to the electron-withdrawing inductive effect of the adjacent nitrogen.

-

C2-Br Bond Formation: Disconnect the C2-Br to 2-amino-3-bromo-5-methylpyridine via a Sandmeyer-type transformation.

-

C3-Br Bond Formation: Disconnect to the commercially available 2-amino-5-methylpyridine (2-amino-5-picoline). The amino group directs electrophilic bromination to the ortho position (C3).

Figure 1: Retrosynthetic tree illustrating the stepwise deconstruction of the target molecule.

Part 2: Detailed Synthesis Protocol (The "Dibromo Displacement" Route)

Stage 1: Bromination of 2-Amino-5-methylpyridine

Objective: Selectively introduce a bromine atom at the C3 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group is a strong ortho/para director. Since the para position (C5) is blocked by the methyl group, bromination occurs exclusively at the ortho position (C3).

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2-amino-5-methylpyridine (1.0 eq) and acetic acid (solvent, 5-10 volumes).

-

Bromination: Cool the solution to 0–5 °C. Add Bromine (

) (1.05 eq) dropwise over 60 minutes. Alternatively, N-Bromosuccinimide (NBS) (1.1 eq) in acetone or acetonitrile can be used for milder conditions [1]. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC/HPLC for the disappearance of starting material.

-

Workup: Quench with saturated aqueous

to remove excess bromine. Neutralize with aqueous NaOH or -

Purification: Recrystallize from ethanol/water or use as crude if purity >95%.

-

Expected Yield: 90–95%[3]

-

Key Intermediate:2-Amino-3-bromo-5-methylpyridine

-

Stage 2: Sandmeyer Reaction (Diazotization-Bromination)

Objective: Convert the C2-amino group into a C2-bromide. Mechanism: Formation of a diazonium salt followed by nucleophilic displacement by bromide.

Protocol:

-

Diazotization: Dissolve the Stage 1 product (1.0 eq) in 48% HBr (aq). Cool to -5 °C to 0 °C.

-

Addition: Dropwise add a solution of Sodium Nitrite (

) (2.5 eq) in water, maintaining the temperature below 5 °C. Stir for 30–60 mins to form the diazonium species. -

Bromination: Add Bromine (

) (3.0 eq) dropwise (forming the perbromide complex) or transfer the diazonium solution into a mixture of -

Decomposition: Allow the mixture to warm to room temperature (or heat to 50 °C if using the non-Cu method) to decompose the diazonium salt, releasing

gas. -

Workup: Basify with NaOH (carefully, exotherm) to pH >9. Extract with dichloromethane or ethyl acetate.

Stage 3: Regioselective with Sodium Thiomethoxide

Objective: Selectively displace the C2-bromide with a thiomethyl group. Causality: The C2 position is activated by the adjacent nitrogen (low LUMO coefficient), making it highly susceptible to nucleophilic attack. The C3-bromide is sterically crowded and electronically deactivated, remaining intact [3].

Protocol:

-

Setup: Dissolve 2,3-dibromo-5-methylpyridine (1.0 eq) in anhydrous DMF or THF (0.2 M concentration) under an inert atmosphere (

or Ar). -

Reagent Addition: Cool to 0 °C. Add Sodium Thiomethoxide (NaSMe) (1.1–1.2 eq) portion-wise or as a solution.

-

Note: NaSMe is hygroscopic and odorous; handle in a fume hood.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor strictly by HPLC to prevent bis-substitution (though rare at RT).

-

Quench: Pour the reaction mixture into ice-water.

-

Isolation: The product often precipitates as a solid. Filter and wash with water.[3][6] If oil forms, extract with ethyl acetate, wash with brine (3x) to remove DMF, dry over

, and concentrate.-

Expected Yield: 85–93%

-

Final Product:3-Bromo-5-methyl-2-(methylthio)pyridine [1]

-

Part 3: Data Summary & Process Visualization

Reaction Scheme

Figure 2: Step-by-step reaction scheme for the synthesis of 3-Bromo-5-methyl-2-(methylthio)pyridine.

Process Parameters Table

| Parameter | Stage 1 (Bromination) | Stage 2 (Sandmeyer) | Stage 3 ( |

| Reagents | NaSMe, DMF/THF | ||

| Temperature | 0 °C | -5 °C | 0 °C |

| Stoichiometry | 1.05 eq Bromine | 2.5 eq Nitrite / 3.0 eq Bromine | 1.1 eq NaSMe |

| Critical Control | Temp < 5°C during addition | Control | Anhydrous conditions |

| Major Impurity | 3,5-dibromo species (trace) | Unreacted amine | Bis-thiomethyl (if heated) |

| Typical Yield | 95% | 83% | 90% |

Part 4: Troubleshooting & Optimization (Senior Scientist Insights)

-

Controlling

Regioselectivity:-

If you observe substitution at C3 (rare), lower the reaction temperature to -10 °C. The activation energy barrier for C2 displacement is significantly lower than C3, so kinetic control favors the desired product.

-

Validation: Research on 2,3-dihalopyridines confirms that thiolate nucleophiles exclusively attack the C2 position under mild conditions [3].

-

-

Handling Sodium Thiomethoxide:

-

Commercial NaSMe can vary in quality (hydroxide content). If the reaction is sluggish, use freshly prepared NaSMe or add a catalytic amount of crown ether (15-crown-5) to solubilize the anion in THF.

-

Odor Control: Quench all glassware and waste streams with bleach (sodium hypochlorite) to oxidize residual thiols to sulfonates before disposal.

-

-

Sandmeyer Safety:

-

The diazonium intermediate is unstable. Do not isolate it. Ensure the exotherm during the decomposition step is controlled by slow heating or slow addition of the diazonium solution to the heated bromide source.

-

References

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.[7] Retrieved from 8

-

ChemicalBook. (n.d.). Synthesis of 2,3-Dibromo-5-methylpyridine. Retrieved from 2

-

ResearchGate. (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe. Retrieved from 9

-

Sigma-Aldrich. (n.d.). 3-Bromo-5-methyl-2-(methylthio)pyridine Product Page. Retrieved from 1

Sources

- 1. 3-Bromo-5-methyl-2-(methylthio)pyridine [sigmaaldrich.com]

- 2. 2,3-DIBROMO-5-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. ijssst.info [ijssst.info]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. PubChemLite - 2,3-dibromo-5-methylpyridine (C6H5Br2N) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. heteroletters.org [heteroletters.org]

- 8. heteroletters.org [heteroletters.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Strategic Synthesis of 3-Bromo-5-methyl-2-(methylthio)pyridine Derivatives: A Guide for Researchers

An Application Note for Advanced Organic Synthesis

Abstract: This document provides a detailed guide for the synthesis of 3-Bromo-5-methyl-2-(methylthio)pyridine, a key heterocyclic building block, and its subsequent derivatization. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering step-by-step instructions, mechanistic insights, and expert commentary on experimental choices. We present a reliable synthetic pathway starting from commercially available precursors, focusing on a regioselective nucleophilic aromatic substitution (SNAr) as the key step. Furthermore, we illustrate the utility of the synthesized scaffold in palladium-catalyzed cross-coupling reactions for the generation of diverse molecular libraries.

Introduction and Strategic Overview

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous FDA-approved drugs and functional materials.[1] Specifically, polysubstituted pyridines such as 3-Bromo-5-methyl-2-(methylthio)pyridine serve as versatile intermediates. The bromine atom at the C-3 position acts as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3][4] The methylthio group at the C-2 position modulates the electronic properties of the ring and can be a site for further chemical modification.

This guide details a robust and reproducible two-step synthesis to obtain the target compound, 3-Bromo-5-methyl-2-(methylthio)pyridine, followed by a protocol for its derivatization.

Our synthetic approach involves:

-

Diazotization and Bromination: Conversion of an amino-substituted pyridine to a stable di-bromo intermediate via a Sandmeyer-type reaction. This method provides a high-yielding route to introduce bromine atoms at specific positions.[5][6]

-

Regioselective Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the more activated C-2 bromine atom with a methylthiolate nucleophile to install the desired methylthio group.

-

Derivatization via Suzuki-Miyaura Coupling: Utilization of the C-3 bromine for palladium-catalyzed cross-coupling with various arylboronic acids to generate a library of novel derivatives.

This structured pathway ensures high yields, excellent regioselectivity, and access to a wide range of functionalized pyridine derivatives.

Visualized Synthetic Workflow

The overall synthetic strategy is depicted below, starting from 2-Amino-3-bromo-5-methylpyridine and proceeding to advanced derivatives.

Caption: Overall workflow for the synthesis of 3-Bromo-5-methyl-2-(methylthio)pyridine and its derivatives.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of the Core Scaffold

Protocol 1: Synthesis of 2,3-Dibromo-5-methylpyridine

This procedure utilizes a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aromatic amines into aryl halides via a diazonium salt intermediate.[7][8] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5]

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Amino-3-bromo-5-methylpyridine | 187.04 | 1.87 g (10.0 mmol) | 1.0 |

| 48% Hydrobromic Acid (HBr) | 80.91 | 10 mL | - |

| Bromine (Br₂) | 159.81 | 1.54 mL (30.0 mmol) | 3.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.74 g (25.0 mmol) | 2.5 |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| 5% Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| 5% Sodium Sulfite (Na₂SO₃) | 126.04 | As needed | - |

| Saturated Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Amino-3-bromo-5-methylpyridine (1.87 g, 10.0 mmol).

-

Dissolution: Add 48% aqueous hydrobromic acid (10 mL) to dissolve the starting material.

-

Cooling: Cool the reaction mixture in an ice/salt bath to maintain an internal temperature between 0 °C and 5 °C.

-

Bromine Addition: Slowly add bromine (1.54 mL, 30.0 mmol) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 10 minutes at this temperature after the addition is complete.

-

Diazotization: Prepare a solution of sodium nitrite (1.74 g, 25.0 mmol) in deionized water (5 mL). Add this solution dropwise to the reaction mixture, again maintaining the temperature below 5 °C. A vigorous evolution of nitrogen gas will be observed.

-

Stirring: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.

-

Quenching & Neutralization: Slowly add a 5% aqueous solution of sodium hydroxide until the mixture is neutral (pH ~7), then make it basic by adding more until pH 8-9. This step neutralizes the strong acids and precipitates the product. Perform this step slowly while the flask is still in the ice bath to control the exothermic reaction.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium sulfite (20 mL) to remove any unreacted bromine, followed by saturated brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by column chromatography on silica gel or by recrystallization to afford 2,3-dibromo-5-methylpyridine as a solid.[9] A typical yield is around 95-98%.

Expert Insight: The low temperature is critical for the stability of the intermediate diazonium salt. Premature decomposition can lead to undesired side products. The use of HBr and elemental bromine ensures a high concentration of bromide ions is available for the substitution step.

Protocol 2: Synthesis of 3-Bromo-5-methyl-2-(methylthio)pyridine

This key step is a regioselective nucleophilic aromatic substitution (SNAr). The halogen at the C-2 position of a pyridine ring is significantly more activated towards nucleophilic attack than halogens at the C-3 or C-4 positions. This is due to the electron-withdrawing nature of the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2,3-Dibromo-5-methylpyridine | 250.94 | 2.51 g (10.0 mmol) | 1.0 |

| Sodium Thiomethoxide (NaSMe) | 70.09 | 0.77 g (11.0 mmol) | 1.1 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,3-Dibromo-5-methylpyridine (2.51 g, 10.0 mmol) in anhydrous DMF (50 mL).

-

Nucleophile Addition: Add sodium thiomethoxide (0.77 g, 11.0 mmol) to the solution in one portion.[10][11]

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction can be gently heated (e.g., to 50 °C) to accelerate the conversion if necessary.[12]

-

Quenching: Pour the reaction mixture into a beaker containing ice-cold water (200 mL).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated brine (2 x 50 mL) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Bromo-5-methyl-2-(methylthio)pyridine as a pure product.[13][14]

Expert Insight: The regioselectivity of this SNAr reaction is highly reliable. The C-2 position is electronically favored for attack. Using a slight excess (1.1 equivalents) of the nucleophile ensures the reaction goes to completion without promoting significant side reactions.

Part 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The C-3 bromine of 3-Bromo-5-methyl-2-(methylthio)pyridine is an ideal handle for Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[3][15]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 3-Bromo-5-methyl-2-(methylthio)pyridine | 218.12 | 218 mg (1.0 mmol) | 1.0 |

| Arylboronic Acid | - | 1.2 mmol | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg (0.05 mmol) | 0.05 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 318 mg (1.5 mmol) | 1.5 |

| 1,4-Dioxane | 88.11 | 4 mL | - |

| Deionized Water | 18.02 | 1 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask, combine 3-Bromo-5-methyl-2-(methylthio)pyridine (218 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (318 mg, 1.5 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst and Solvents: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), 1,4-dioxane (4 mL), and deionized water (1 mL).[4]

-

Heating: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Workup: Dilute the filtrate with ethyl acetate (50 mL) and wash with water (20 mL) and then brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-methyl-2-(methylthio)pyridine derivative.

Expert Insight: The choice of base, solvent, and palladium ligand can be crucial and may require optimization depending on the specific arylboronic acid used. K₃PO₄ is a robust base for many Suzuki couplings. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

References

-

Organic Preparations and Procedures, Inc. (1971). THE SYNTHESIS OF TWO NEW 2,3-DIHALO-5-METHYLPYRIDINES. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

-

Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. Retrieved from [Link]

- European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine. Patent 0121320.

-

Eureka | Patsnap. (2015). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Gangadasu, B., Raju, B. C., & Rao, V. J. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Retrieved from [Link]

-

National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Shimizu, M., Shimazaki, T., & Hiyama, T. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, Vol. 81, No. 2, 2010. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

De Gruyter. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications. Retrieved from [Link]

-

ResearchGate. (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Methyl 3-bromo-5-methylpyridine-2-carboxylate Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

-

King Scientific. (n.d.). 2,3-Dibromo-5-methylpyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Thiomethoxide. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Bromo-5-methoxypyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

-

CHEM 2323 Packet #7. (n.d.). Organic Chemistry I. Retrieved from [Link]

-

Omar, M. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Retrieved from [Link]

-

ResearchGate. (2025). Convenient Procedure for the α-Methylation of Simple Pyridines. Retrieved from [Link]

Sources

- 1. Pyridines - Wikipedia [en.wikipedia.org]

- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2,3-DIBROMO-5-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. Sodium Thiomethoxide [commonorganicchemistry.com]

- 11. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 1289049-50-8|3-Bromo-5-methyl-2-(methylthio)pyridine|BLD Pharm [bldpharm.com]

- 14. 3-Bromo-5-methyl-2-(methylthio)pyridine [sigmaaldrich.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

optimizing reaction temperature for 3-Bromo-5-methyl-2-(methylthio)pyridine coupling

Topic: Optimizing Reaction Temperature for Cross-Coupling

Ticket ID: #RXN-OPT-3B5M Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary: The Thermal Paradox

Coupling 3-Bromo-5-methyl-2-(methylthio)pyridine presents a classic "push-pull" conflict in transition metal catalysis. You are attempting to couple at the C3 position, which is sterically crowded by the ortho-methylthio (-SMe) group and electronically deactivated by the pyridine nitrogen.[1]

The central challenge is Catalyst Poisoning vs. Activation Energy :

-

The Sulfur Trap: The sulfur atom in the -SMe group is a soft nucleophile. It strongly coordinates to Palladium (Pd), potentially displacing your ligands and forming an inactive resting state (Pd-S chelate).[1]

-

The Thermal Window:

-

Too Cold (<60°C): The steric bulk of the ortho-SMe group prevents the oxidative addition of Pd into the C-Br bond.

-

Too Hot (>100°C): Thermal energy overcomes the activation barrier, but it also promotes C-S bond activation (desulfurization) or catalyst aggregation (Pd black formation) due to ligand dissociation.[1]

-

This guide provides a self-validating protocol to navigate this narrow thermal window.

Mechanism & Logic (The "Why")

To fix the reaction, you must visualize the invisible competition occurring in your flask.

The "Sulfur-Ortho" Interference Model

The following diagram illustrates the kinetic competition between the desired coupling and the sulfur-poisoning pathway.

Figure 1: Kinetic competition between productive coupling (Green) and sulfur poisoning/degradation (Red).

Troubleshooting Matrix

Use this matrix to diagnose your specific issue based on LCMS/NMR data.

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| 0% Conversion | S-Poisoning | The SMe group has displaced your phosphine ligand, locking Pd in an inactive state.[1] | Switch Ligand: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos ) that bind Pd tighter than Sulfur can.[1] |

| Low Yield (<30%) | Incomplete Activation | Temperature is too low to overcome the steric barrier of the ortho-SMe group during oxidative addition. | Increase Temp: Ramp to 85°C . Ensure solvent is degassed (O2 kills active Pd). |

| Desulfurization | Thermal Scrambling | Temperature >100°C activates the C-S bond (Liebeskind-Srogl type side reaction).[1] | Lower Temp: Cap at 90°C. Switch Base: Use milder bases (K3PO4 instead of KOtBu) to reduce elimination risks. |

| Pd Black Precipitate | Ligand Dissociation | High heat caused the ligand to fall off; Pd(0) aggregated into metal clumps.[1] | Stabilize: Add 5-10 mol% excess ligand relative to Pd.[1] Lower temp by 10°C. |

Optimized Experimental Protocol

This protocol uses SPhos or XPhos . These Buchwald ligands are "bulky" enough to form a protective shell around the Palladium, preventing the ortho-sulfur from binding to the metal center.

Reagents & Stoichiometry

-

Substrate: 1.0 equiv

-

Boronic Acid/Ester: 1.2 – 1.5 equiv[1]

-

Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)[1]

-

Alternative: Pd-118 (Pd(dtbpf)Cl2) for high activity.[1]

-

-

Base: K3PO4 (3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) - Water is critical for the boronic acid activation.[1]

Step-by-Step Temperature Ramp (The "Safe Zone")

-

Pre-complexation (Room Temp): Stir Pd source and Ligand in solvent for 15 mins before adding substrate. This ensures the active catalytic species is formed and protected.

-

Initiation (60°C): Add substrate, base, and coupling partner. Heat to 60°C for 1 hour.

-

Check: Take an aliquot. If conversion < 10%, the barrier is not yet crossed.

-

-

The Coupling Phase (80-85°C): Ramp temperature to 85°C .

-

Why? This is the "Goldilocks" zone. It provides enough energy to rotate the bulky SPhos ligand and insert into the C-Br bond, but is below the threshold for C-S cleavage.

-

-

Monitoring: Monitor by HPLC every 2 hours. Do not exceed 12 hours.

Data & Validation: Temperature Screening

The following table summarizes typical results for ortho-substituted pyridine couplings, illustrating the narrow operating window.

| Temperature | Ligand | Yield (Isolated) | Observation | Status |

| 60°C | PPh3 | < 5% | Starting material recovered.[1] Catalyst poisoned by SMe. | 🔴 Fail |

| 80°C | PPh3 | 35% | Slow conversion. Significant Pd black formation. | 🟡 Poor |

| 80°C | SPhos | 92% | Clean conversion. Minimal side products. | 🟢 Optimal |

| 110°C | SPhos | 65% | Desulfurized byproduct (3-aryl-5-methylpyridine) observed. | 🔴 Overheated |

Decision Logic: Optimization Workflow

Follow this logic flow if the standard protocol fails.

Figure 2: Decision tree for real-time reaction monitoring.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating? A: Use caution. While microwaves accelerate rates, the "hot spots" can locally exceed 120°C, causing rapid C-S bond cleavage in thiomethyl-pyridines. If using microwave, set the ceiling temperature (T-max) strictly to 90°C and use active air cooling.

Q: Why SPhos? Why not standard Tetrakis (Pd(PPh3)4)? A: Triphenylphosphine (PPh3) is a monodentate ligand that binds relatively weakly to Pd.[1] The sulfur atom in your substrate can easily displace PPh3, killing the catalyst. SPhos is a bulky biaryl phosphine that creates a steric shell, preventing the sulfur from coordinating to the Pd center [1].

Q: My reaction turns black immediately. What does this mean? A: "Pd Black" indicates your catalyst has decomposed into inactive metal nanoparticles. This usually happens because the temperature is too high for the ligand to hold onto the metal. Lower the temperature or increase the ligand:metal ratio to 2:1 or 3:1.

References

-

Mechanistic Insight into Ligand Effects

- Title: Optimization of Suzuki Coupling Reactions (Covasyn)

- Relevance: Discusses the necessity of DoE (Design of Experiments) and temperature screening (50–100°C) for maximizing yield in hindered systems.

-

Source:

-

Substrate Specifics (Pyridine Coupling)

-

Catalyst Poisoning by Sulfur

-

High-Throughput Optimization

-

Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback[1][3]

-

Relevance: Demonstrates that for heteroaryl chlorides/bromides, dialkylbiarylphosphine ligands (like SPhos/XPhos) at 110°C often outperform standard catalysts, though lower temps are preferred for sensitive substrates.[1]

-

Source:[1]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

solving solubility issues with 3-Bromo-5-methyl-2-(methylthio)pyridine

Executive Summary: The "Grease Ball" Effect

Welcome to the technical support hub for 3-Bromo-5-methyl-2-(methylthio)pyridine . If you are reading this, you are likely experiencing one of two issues: your starting material is "oiling out" during cross-coupling reactions, or your compound is precipitating immediately upon dilution in biological assays.

The Root Cause: This scaffold presents a "perfect storm" of lipophilicity.

-

The 3-Bromo & 5-Methyl groups significantly increase the LogP (partition coefficient), driving the molecule away from aqueous phases.

-

The 2-Methylthio (-SMe) group is the critical factor. Unlike a methoxy group, the sulfur atom is larger, "softer," and less capable of hydrogen bonding with water.

-

Pyridine Nitrogen Deactivation: The electron-withdrawing nature of the bromine atom and the specific resonance of the methylthio group lower the basicity of the pyridine nitrogen, making it harder to protonate (and thus solubilize) in mildly acidic aqueous buffers compared to simple pyridine.

This guide provides self-validating protocols to overcome these thermodynamic hurdles.

Module 1: Reaction Media (Synthesis)

Target Audience: Synthetic Chemists (Suzuki/Buchwald Couplings)

The Problem: "Oiling Out"

In standard Suzuki conditions (e.g., Dioxane/Water 4:1), this substrate often separates into a gummy, catalytic-inactive oil at the bottom of the flask when the aqueous base is added. This halts the reaction by sequestering the substrate away from the palladium catalyst.

Solution: The Co-Solvent Switch

Dioxane is often insufficient for this specific thio-pyridine. We recommend switching to THF or n-Butanol mixtures to maintain a single phase.

Validated Solvent System Matrix

| Solvent System | Ratio (v/v) | Solubility Rating | Recommended For |

| Dioxane : Water | 4:1 | ⭐⭐ (Poor) | Standard substrates (Risk of oiling out) |

| THF : Water | 9:1 | ⭐⭐⭐⭐ (High) | Low-temp lithiation or couplings |

| Toluene : n-Butanol : Water | 4:1:1 | ⭐⭐⭐⭐⭐ (Excellent) | High-temp Suzuki/Buchwald |

| DMF : Water | 10:1 | ⭐⭐⭐ (Good) | High-temp, but workup is difficult |

Protocol A: The "Cloud Point" Validation

Before committing 10g of material, run this 10-minute test.

-

Dissolve 50 mg of substrate in 0.5 mL of your chosen organic solvent (e.g., THF).

-

Place the vial in a heating block set to your intended reaction temperature (e.g., 60°C).

-

Add the aqueous base solution dropwise while stirring.

-

Pass Criteria: The solution remains clear (homogeneous).

-

Fail Criteria: The solution turns milky (emulsion) or oil droplets form on the glass.

-

Correction: If it fails, add n-Butanol (0.1 mL increments) until clarity is restored. The alcohol acts as a phase-transfer bridge.

-

Decision Logic: Solvent Selection

The following diagram illustrates the logical flow for selecting the correct solvent system based on your reaction type.

Caption: Decision tree for selecting reaction solvents to prevent substrate precipitation.

Module 2: Biological Assays (Formulation)

Target Audience: Biologists & Screeners

The Problem: "Crash Out" upon Dilution

You prepare a 10 mM stock in DMSO. When you spike this into your assay buffer (PBS, pH 7.4) at 10 µM, the compound precipitates. This results in false negatives (compound isn't in solution) or false positives (aggregates disrupting the protein).

Solution: The Intermediate Dilution Step

Direct dilution from 100% DMSO to 100% Aqueous Buffer causes a "solubility shock." You must use an intermediate step or a surfactant.

Protocol B: The "Step-Down" Dilution Method

Do not pipette 1 µL of DMSO stock directly into 999 µL of PBS.

-

Prepare Stock: 10 mM in 100% DMSO.

-

Intermediate Plate: Dilute stock 1:10 into a 50% DMSO / 50% Water mixture.

-

Why? This hydrates the DMSO shell around the molecule slowly.

-

-

Assay Plate: Dilute the Intermediate 1:10 into your Assay Buffer (containing 0.05% Tween-20 or Pluronic F-127).

-

Final Concentration: 100 µM compound, 5% DMSO (High).

-

Adjustment: If 5% DMSO is toxic to your cells, you must use Cyclodextrin .

-

Advanced Formulation: Cyclodextrin Complexation

For sensitive cell lines where DMSO < 0.5% is required:

-

Prepare a 20% (w/v) solution of HP-β-Cyclodextrin in water.

-

Dissolve your compound in a minimal amount of DMSO (e.g., 20 µL).

-

Add the DMSO solution slowly to 980 µL of the Cyclodextrin solution while vortexing.

-

The hydrophobic cavity of the cyclodextrin encapsulates the methylthio-pyridine, keeping it soluble in the aqueous phase.

Module 3: Purification & Workup

Target Audience: Process Chemists

FAQ: Troubleshooting Common Issues

Q: I cannot wash the compound out of the organic layer with acid. Why? A: The 3-Bromo and 2-SMe groups reduce the basicity of the pyridine nitrogen significantly. Standard 1M HCl may not protonate it sufficiently to pull it into the water layer.

-

Fix: You likely don't need to. Keep the product in the organic layer (DCM or EtOAc), wash with brine, and dry. If you must do an acid-base extraction, use stronger acid (3M HCl) but watch for hydrolysis of the -SMe group (unlikely at RT, but possible with heat).

Q: The compound streaks on silica gel columns. A: This is common for pyridines. The nitrogen interacts with the acidic silanols on the silica.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading. Add 1% TEA to your eluent (e.g., Hexanes/EtOAc + 1% TEA).

Q: Can I crystallize it? A: Yes. This compound crystallizes well because the Br and SMe groups encourage lattice packing.

-

Fix: Dissolve in hot Ethanol or Isopropanol (minimum volume). Add water dropwise until persistent turbidity is observed. Cool slowly to 4°C.

References

-

Solvent Selection in Suzuki Couplings

-

Solubility Strategies for Lipophilic Drugs

- Title: Tactics to Improve Solubility (Chapter 2).

- Source: The Royal Society of Chemistry.

-

URL:[Link]

-

Bioassay Formulation Protocol

-

Title: Strategies to enhance the solubility of Macrophylline (and similar alkaloids) for bioassays.[2]

- Source: BenchChem Applic

-

-

Physical Properties of Halogenated Pyridines

- Title: Methyl 3-bromo-5-methylpyridine-2-carboxylate Properties (Proxy D

- Source: US EPA CompTox Chemicals Dashboard.

-

URL:[Link]

Sources

Technical Support Center: Purification of 3-Bromo-5-methyl-2-(methylthio)pyridine

Case ID: PYR-SEP-3B5M Status: Open Assigned Specialist: Senior Application Scientist Topic: Separation of 3-Bromo-5-methyl-2-(methylthio)pyridine from Regioisomers and Tautomers

Executive Summary

The synthesis of 3-Bromo-5-methyl-2-(methylthio)pyridine typically proceeds via two primary routes: electrophilic bromination of the 2-(methylthio) precursor or S-methylation of the corresponding pyridinethione. Both pathways generate distinct impurity profiles that require specific separation strategies.

This guide addresses the two critical separation challenges:

-

Regioisomers (3-Br vs. 4-Br/6-Br): Arising from competing directing effects during bromination.

-

Constitutional Isomers (S-alkyl vs. N-alkyl): Arising from tautomeric ambiguity during alkylation.

Module 1: Diagnostic Center (The "Triage")

Before attempting purification, you must identify which impurity is compromising your yield. Use this diagnostic matrix to interpret your crude NMR data.

Isomer Identification via 1H NMR (CDCl₃)

| Feature | Target: 3-Bromo Isomer | Impurity A: 6-Bromo Isomer | Impurity B: N-Methyl Isomer |

| Key Characteristic | Crowded C3 Position | Sterically Open C3 | Loss of Aromaticity |

| H-4 Signal | Singlet or doublet (J~1-2 Hz) | Doublet (J~8 Hz) | Shifted upfield (non-aromatic) |

| H-6 Signal | Singlet (deshielded, ~8.2 ppm) | Absent (Br substituted) | Shifted (Lactam character) |

| S-Me / N-Me | S-Me singlet (~2.5 ppm) | S-Me singlet (~2.5 ppm) | N-Me singlet (~3.5 ppm) |

| Polarity (TLC) | High Rf (Non-polar) | High Rf (Non-polar) | Low Rf (Very Polar) |

Technical Insight: The N-methyl impurity (a pyridone derivative) is significantly more polar than the S-methyl target due to the amide-like lactam structure. If your TLC shows a spot remaining at the baseline in 10% EtOAc/Hexane, it is likely the N-alkylated byproduct [1].

Module 2: The Separation Toolkit

Workflow A: Removing N-Methyl Impurities (The "Thione" Route)

If you synthesized the target via methylation of 3-bromo-5-methylpyridine-2(1H)-thione, your main contaminant is the N-methyl regioisomer.

Protocol: Flash Chromatography with Modifier

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 → 80:20).

-

Critical Additive: Add 1% Triethylamine (TEA) to the mobile phase.

-

Why? Pyridines possess a basic nitrogen that interacts with acidic silanols on silica, causing peak tailing.[1] TEA blocks these sites, sharpening the target peak and improving resolution from the polar N-methyl impurity [2].

-

-

Elution Order:

-

Fraction 1 (Fast): 3-Bromo-5-methyl-2-(methylthio)pyridine (Target).

-

Fraction 2 (Slow): N-Methyl-3-bromo-5-methylpyridin-2-one (Impurity).

-

Workflow B: Separating Bromine Regioisomers (The "Direct" Route)

If you brominated 2-methylthio-5-methylpyridine, you likely have a mixture of the 3-bromo (target) and 6-bromo (minor) isomers. These have very similar polarities.[2]

Protocol: Selective Recrystallization Chromatography is often insufficient for separating 3-Br and 6-Br isomers due to overlapping Rf values. Crystallization is preferred.[3]

-

Solvent System: Ethanol (Abs) or Methanol/Water.[4]

-

Procedure:

-

Dissolve crude solid in minimum boiling Ethanol.

-

If "oiling out" occurs, add seed crystals immediately.

-

Cool slowly to Room Temperature (RT), then to 4°C.

-

-

Mechanism: The 3-bromo isomer, being more symmetrical and compact (Br ortho to SMe), typically packs better into a lattice than the 6-bromo isomer.

-

Alternative: If solubility is too high, use Hexane/Acetone (10:1) . The target is often less soluble in cold hexane than the impurities [3].

Module 3: Visual Workflows

Figure 1: Purification Decision Tree

Caption: Decision tree for selecting the purification method based on impurity profile.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?

-

Cause: This is common with alkyl-pyridines due to low melting points and trace solvent impurities.

-

Solution:

Q2: The 3-bromo and 6-bromo isomers are co-eluting on my column. Can I improve resolution?

-

Solution: Switch to a Toluene/Acetone solvent system.

-

Logic: Toluene interacts via pi-stacking with the pyridine ring. The steric difference between the 3-Br (crowded) and 6-Br (exposed) positions alters this interaction more significantly than in Hexane/EtOAc systems [4].

-

Q3: Why is my yield low after column chromatography?

-

Cause: Irreversible adsorption. Pyridines can bind permanently to acidic silica.

-

Fix: Ensure you pre-wash your silica column with mobile phase containing 1-2% Triethylamine (TEA) before loading your sample. This neutralizes the active sites [2].

Q4: Can I use distillation?

-

Risk: Brominated pyridines are thermally sensitive. While 3-bromo-5-methyl-2-(methylthio)pyridine has a high boiling point, prolonged heating can cause debromination or isomerization. Vacuum distillation (< 1 mmHg) is possible but risky compared to crystallization.

References

-

Ward, K. D. (1989). Separation of Alkaloid Isomers and Stereoisomers with Beta-Cyclodextrin Bonded Phases. Texas Tech University. Link

-

BenchChem Technical Support.[4] (2025).[1][2][5][6][7] Chromatographic Purification of Pyridine Derivatives. BenchChem. Link

-

University of Rochester, Dept. of Chemistry. Solvents for Recrystallization: Tips and Tricks. Link

-

Helix Chromatography. (2025). HPLC Method for Analysis of Pyridine and Isomers. Link

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of 3-Bromo-5-methyl-2-(methylthio)pyridine

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-methyl-2-(methylthio)pyridine, a substituted heterocyclic compound of interest in synthetic chemistry and drug discovery. Beyond a simple interpretation, this document compares the utility of ¹H NMR with complementary analytical techniques, offering a strategic framework for the unambiguous structural elucidation of complex pyridine derivatives. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Theoretical ¹H NMR Analysis: Predicting the Spectrum

The structural features of 3-Bromo-5-methyl-2-(methylthio)pyridine allow for a confident prediction of its ¹H NMR spectrum. The molecule possesses four distinct proton environments, which will give rise to four unique signals. The chemical shift (δ) of each signal is primarily influenced by the electronic environment created by the substituents on the pyridine ring.

-

Aromatic Protons (H4 and H6): The pyridine ring contains two aromatic protons. Their chemical shifts are dictated by the interplay of the electron-withdrawing inductive effect of the bromine atom and the nitrogen heteroatom, and the electron-donating effects of the methyl and methylthio groups.

-

H4: This proton is situated between the bromine and methyl groups. It is expected to be deshielded by the adjacent bromine atom.

-

H6: This proton is adjacent to the nitrogen atom, which strongly deshields it, and ortho to the electron-donating methyl group.

-

Coupling: These two protons are four bonds apart and are expected to exhibit a small through-bond interaction known as meta-coupling (⁴JHH), which typically ranges from 2-4 Hz.[1][2] This will result in each signal appearing as a narrow doublet.

-

-

Methyl Protons (-CH₃ and -SCH₃):

-

C5-CH₃: The protons of the methyl group attached directly to the pyridine ring will appear as a singlet. Their chemical shift will be in the typical range for an aryl-bound methyl group, generally around 2.0-2.5 ppm.[3]

-

S-CH₃: The protons of the methylthio group are attached to a sulfur atom. This environment is slightly more deshielded than a standard alkyl group, with an expected chemical shift around 2.5-3.0 ppm.[4] This signal will also be a singlet due to the absence of adjacent protons.

-

The diagram below illustrates the predicted assignments for the distinct proton environments in the molecule.

Caption: Predicted ¹H NMR assignments for 3-Bromo-5-methyl-2-(methylthio)pyridine.

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR data for the target compound, based on established substituent effects in heteroaromatic systems.[5][6]

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H6 | ~8.3 | Doublet (d) | ~2.5 (⁴J) | Deshielded by adjacent nitrogen atom. |

| H4 | ~7.8 | Doublet (d) | ~2.5 (⁴J) | Influenced by adjacent bromine and methyl groups. |

| S-CH₃ | ~2.6 | Singlet (s) | N/A | Typical shift for a methylthio group. |

| C5-CH₃ | ~2.4 | Singlet (s) | N/A | Typical shift for an aryl methyl group. |

Experimental Protocols for Structural Elucidation

Achieving an unambiguous structure requires a systematic approach that often extends beyond a simple one-dimensional ¹H NMR spectrum. Here, we provide protocols for ¹H NMR acquisition and for complementary techniques that validate and complete the structural puzzle.

Protocol 1: High-Resolution ¹H NMR Spectroscopy

This protocol ensures the acquisition of a clean, high-resolution spectrum suitable for detailed analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Bromo-5-methyl-2-(methylthio)pyridine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, but others like DMSO-d₆ can be used if solubility is an issue.[7]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Perform a baseline correction.

-

Integrate all signals to determine the relative ratio of protons.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Comparison with Alternative Analytical Techniques

While ¹H NMR provides the initial framework, a multi-technique approach is the gold standard for verifying a proposed structure.[8] This is the essence of a self-validating system, where data from orthogonal methods converge on a single, correct structure.

Alternative 1: 2D NMR Spectroscopy (COSY and HMBC)

Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive evidence of connectivity.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[9] For our target molecule, a COSY spectrum would be used to confirm the meta-coupling between H4 and H6. A cross-peak connecting the signals of H4 and H6 would provide unequivocal proof of their spatial relationship.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds.[10] HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for 3-Bromo-5-methyl-2-(methylthio)pyridine would include:

-

The S-CH₃ protons correlating to the carbon at position 2 (C2).

-

The C5-CH₃ protons correlating to carbons C4, C5, and C6.

-

The aromatic proton H4 correlating to C2, C5, and C6.

-

The aromatic proton H6 correlating to C2, C4, and the C5-methyl carbon.

-

Protocol 2: 2D NMR (COSY/HMBC) Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Experiment Selection: Load the standard COSY and gHMBC (gradient-selected HMBC) parameter sets on the spectrometer.

-

Acquisition: 2D experiments require significantly more time than 1D experiments, often ranging from 30 minutes to several hours depending on the sample concentration and desired resolution.

-

Processing and Analysis: Process the 2D data to generate a contour plot. Analyze the cross-peaks to establish the connectivity map as described above.

Alternative 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns and isotopic distributions, offers further structural clues.

-

Molecular Ion Peak (M⁺): MS will determine the mass-to-charge ratio (m/z) of the intact molecule.

-

Isotopic Pattern: A key feature for this molecule would be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[11][12] Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units (the M⁺ and M+2 peaks). This is a definitive indicator of the presence of a single bromine atom.

Protocol 3: Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation (GC-MS with Electron Ionization - EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph (GC).

-

The GC will separate the compound from the solvent and any impurities.

-

The purified compound will then enter the Mass Spectrometer.

-

-

MS Acquisition:

-

The molecules are ionized (typically via Electron Ionization, EI), causing them to form a molecular ion and fragment.

-

The analyzer separates these ions based on their m/z ratio.

-

-

Data Analysis:

-

Examine the resulting mass spectrum to identify the molecular ion peak and confirm its m/z corresponds to the molecular weight of the target compound (C₇H₇BrNS, MW ≈ 219.99 g/mol ).

-

Verify the characteristic 1:1 isotopic pattern for the M⁺ and M+2 peaks, confirming the presence of bromine.

-

The following workflow diagram illustrates how these techniques are integrated for a comprehensive analysis.

Caption: Integrated workflow for the structural elucidation of a novel compound.

Comparative Analysis Summary

| Technique | Information Provided | Typical Time | Strengths | Limitations |

| ¹H NMR | Number of proton types, chemical environment, relative ratios, proton-proton coupling. | 5-10 min | Fast, non-destructive, provides detailed information on proton framework. Excellent for initial assessment. | Can have overlapping signals in complex molecules. Does not directly observe carbons or other heteroatoms. |

| ¹³C NMR | Number and type of carbon environments (CH₃, CH₂, CH, C). | 15-60+ min | Complements ¹H NMR by showing the carbon skeleton directly. | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. No coupling information in standard decoupled spectra. |

| 2D COSY | Shows which protons are coupled to each other.[13] | 20-60 min | Unambiguously resolves coupling networks, invaluable for assigning complex spin systems. | Provides no information about atoms other than coupled protons. |

| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons.[14] | 30-120+ min | The cornerstone of modern structure elucidation; connects molecular fragments and assigns non-protonated carbons. | Requires careful optimization; correlations can sometimes be weak or absent over 4 bonds. |

| Mass Spec. | Molecular weight, elemental formula (with high resolution), fragmentation patterns, isotopic information.[15][16] | 10-30 min | Extremely sensitive, confirms molecular formula and the presence of key elements like halogens.[11][17] | Provides limited information on stereochemistry or isomer connectivity. Destructive technique. |

Conclusion

The analysis of the ¹H NMR spectrum provides a robust initial hypothesis for the structure of 3-Bromo-5-methyl-2-(methylthio)pyridine. The predicted spectrum, featuring two meta-coupled doublets in the aromatic region and two singlets for the distinct methyl groups, serves as a reliable fingerprint for this molecule. However, for the rigorous demands of drug development and scientific publication, this guide strongly advocates for a multi-faceted analytical approach. The confirmation of proton-proton coupling through COSY, the mapping of the complete molecular skeleton with HMBC, and the validation of the molecular formula and bromine presence via mass spectrometry collectively form a self-validating workflow. This integrated strategy eliminates ambiguity and establishes the molecular structure with the highest degree of scientific confidence.

References

-

Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424. Available at: [Link]

-

de Namor, A. F. D., Cornejo, A. F. A., Chahine, S., & Nolan, K. B. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 49(3), 211-215. Available at: [Link]

-

Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-732. Available at: [Link]

-

Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Supporting Information for N-oxidation of Pyridine Derivatives. Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Abreu, P. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Magnetic Resonance. Springer, Cham. Available at: [Link]

-

Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-578. Available at: [Link]

-

Quader, S., Boyd, S. E., Jenkins, I. D., & Houston, T. A. (2009). Mitsunobu dehydration of N-Boc neomycin B. Tetrahedron Letters, 50(17), 1959-1961. (NMR data available in supplementary information). Available at: [Link]

- Rodziewicz-Motowidło, S., et al. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(2), 91-95.

-

Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at: [Link]

- Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-Induced Solvent Shifts in the Nuclear Magnetic Resonance Spectra of Hydroxylic Compounds. Journal of the American Chemical Society, 90(20), 5480-5487.

-

Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

- Malamas, M. S. (1995). U.S. Patent No. 5,436,344. U.S. Patent and Trademark Office.

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available at: [Link]

-

University of Puget Sound. Coupling constants for 1H and 13C NMR. Available at: [Link]

- Fornarini, S., & Crestoni, M. E. (2002). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(8), 994-1002.

-

Pearson. The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Srokosz, S. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

- Singh, P., et al. (2024).

-

PubChem. 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. Available at: [Link]

- Varghese, B., et al. (2022). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Journal of Molecular Structure, 1259, 132723.

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry%3A_A_%22 Sophomore-Level%22_Course_by_Paul_R_Young/14%3A_Nuclear_Magnetic_Resonance_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons]([Link] Sophomore-Level%22_Course_by_Paul_R_Young/14%3A_Nuclear_Magnetic_Resonance_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons)

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

- Takhistov, V. V., et al. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 73, 749-781.

- Rittner, R., et al. (2007). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 45(4), 341-346.

-

Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

- Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]